5,5'-Dibromo-bapta

Descripción

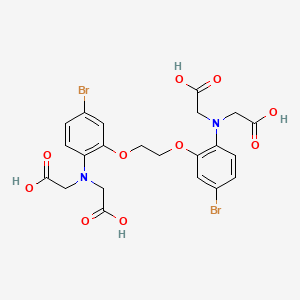

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,5'-Dibromo-BAPTA: A Technical Guide to a Key Calcium Chelator

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: 5,5'-Dibromo-BAPTA is a specialized chemical tool essential for the precise control and study of intracellular calcium (Ca²⁺) signaling. As a derivative of the well-known chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers specific properties that make it invaluable for investigating the role of calcium in a myriad of cellular processes, from neurotransmission to apoptosis. This document provides a comprehensive overview of its core functions, physicochemical properties, experimental applications, and recently discovered signaling interactions.

Core Function: A High-Speed Calcium Buffer

The primary function of 5,5'-Dibromo-BAPTA is to act as a rapid and selective Ca²⁺ chelator, or buffer.[1][2] Its core utility in research lies in its ability to control the concentration of free cytosolic calcium.[3] This is achieved by introducing the molecule into the cellular environment, where it binds to free Ca²⁺ ions, effectively lowering their concentration and preventing them from interacting with downstream signaling molecules.

Key advantages of BAPTA-family chelators, including 5,5'-Dibromo-BAPTA, include:

-

High Selectivity: They exhibit a strong preference for Ca²⁺ ions over other divalent cations like magnesium (Mg²⁺).[4]

-

Rapid Kinetics: The binding and release of calcium are significantly faster than older chelators like EGTA, making them suitable for studying rapid Ca²⁺ transients.[4]

-

pH Insensitivity: Their ability to bind calcium is relatively insensitive to changes in intracellular pH within the physiological range.

This control allows researchers to probe the necessity of calcium signaling in specific pathways. By chelating calcium, scientists can observe whether a particular cellular response is attenuated or abolished, thereby establishing a causal link. It is used extensively to study Ca²⁺ mobilization, spatial buffering, and shuttling in various cell types.

Physicochemical and Quantitative Data

5,5'-Dibromo-BAPTA is commercially available in two primary forms: a cell-impermeant salt (e.g., tetrapotassium salt) and a cell-permeant acetoxymethyl (AM) ester. The AM ester form is lipophilic, allowing it to cross the cell membrane, whereupon intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator inside the cell.

Quantitative data for both the acid and tetrapotassium salt forms are summarized below for clear comparison.

| Property | 5,5'-Dibromo-BAPTA (Acid Form) | 5,5'-Dibromo-BAPTA (Tetrapotassium Salt) |

| Primary Function | Calcium Buffer | Calcium Chelator / Buffer |

| CAS Number | 111248-72-7 | 73630-11-2 |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ | C₂₂H₁₈Br₂K₄N₂O₁₀ |

| Molecular Weight | 634.23 g/mol | 786.59 g/mol |

| Ca²⁺ Dissociation Constant (K_d) | Not specified; requires buffering | 3.6 µM (in the absence of Mg²⁺) |

| Purity | ≥94% | Data not specified |

| Appearance | Data not specified | White to off-white solid |

| Solubility | Data not specified | Soluble in water |

| Storage Temperature | Data not specified | 4°C |

| Cell Permeability | Impermeant | Impermeant |

Experimental Protocols

The following are generalized methodologies for key experimental applications of 5,5'-Dibromo-BAPTA and its AM ester. Researchers must optimize concentrations and incubation times for their specific cell type and experimental question.

Protocol 1: Intracellular Calcium Chelation using BAPTA-AM

This protocol describes the general steps for loading cells with the membrane-permeant BAPTA-AM to buffer intracellular calcium.

1. Reagent Preparation:

- Prepare a stock solution of BAPTA-AM (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C.

- Prepare a loading buffer appropriate for the cell type (e.g., Hank's Balanced Salt Solution (HBSS) or a physiological saline solution).

2. Cell Loading:

- Culture cells on a suitable substrate (e.g., glass-bottom dish for imaging).

- Remove the culture medium and wash the cells gently with the loading buffer.

- Dilute the BAPTA-AM stock solution into the loading buffer to the final desired concentration. Final concentrations typically range from 1 µM to 30 µM, but can be higher (up to 300 µM has been reported). A common starting concentration is 10 µM.

- Incubate the cells with the BAPTA-AM loading solution. Incubation times vary, typically from 30 to 60 minutes at 37°C. Shorter incubation times (2-10 minutes) have also been used to achieve rapid buffering.

3. Washing and Incubation:

- Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove extracellular BAPTA-AM.

- Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator in the cytosol.

4. Experimental Procedure:

- Proceed with the experiment (e.g., stimulating the cells to induce a calcium response) and measure the outcome. The effectiveness of calcium chelation can be confirmed by co-loading with a calcium indicator like Fura-2 and observing the blunted response to a known stimulus.

Visualization of Workflows and Pathways

Experimental Workflow: Intracellular Ca²⁺ Chelation

The diagram below illustrates the general workflow for preparing and loading cells with BAPTA-AM to study the effects of intracellular calcium buffering.

Caption: General experimental workflow for intracellular calcium chelation using BAPTA-AM.

Signaling Pathway: Ca²⁺-Independent Effects of BAPTA

Recent research has uncovered that BAPTA can exert cellular effects independent of its canonical role as a calcium chelator. One significant pathway involves the direct inhibition of the glycolytic enzyme PFKFB3, which subsequently impacts the mTORC1 signaling axis and protein translation, ultimately inducing apoptosis in cancer cells dependent on the anti-apoptotic protein MCL-1. This finding is critical for the interpretation of experiments using BAPTA, as observed effects may not be solely attributable to calcium buffering.

Caption: Ca²⁺-independent signaling pathway of BAPTA leading to apoptosis in cancer cells.

Conclusion

5,5'-Dibromo-BAPTA is a powerful and widely used tool for dissecting the role of calcium in cellular biology. Its rapid kinetics and high selectivity provide a precise method for buffering intracellular calcium. However, researchers and drug development professionals must be cognizant of its potential calcium-independent effects, such as the inhibition of metabolic enzymes, which can influence major signaling pathways. Proper experimental design, including the use of appropriate controls, is paramount to correctly interpreting data generated using this versatile chelator.

References

5,5'-Dibromo-BAPTA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5,5'-Dibromo-BAPTA, a crucial tool in calcium signaling research. This document details experimental protocols and visualizes key pathways and workflows to facilitate its effective use in laboratory settings.

Core Concepts

5,5'-Dibromo-BAPTA is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene rings of the BAPTA molecule alters its affinity for calcium ions, making it a valuable tool for buffering intracellular calcium to specific concentrations. Its membrane-permeant form, 5,5'-Dibromo-BAPTA-AM, is widely used to study the intricate roles of calcium signaling in a variety of cellular processes, including neurotransmission, excitotoxicity, and muscle contraction.[1][2]

Chemical Structure and Properties

5,5'-Dibromo-BAPTA is characterized by the core BAPTA structure with bromine atoms at the 5 and 5' positions. This modification results in an intermediate affinity for calcium, allowing for the precise control of calcium levels within the cell.

Below is a summary of the key chemical and physical properties of 5,5'-Dibromo-BAPTA and its tetrapotassium salt, a common commercially available form.

| Property | Value | References |

| Chemical Formula | C₂₂H₂₂Br₂N₂O₁₀ | [3] |

| Molecular Weight | 634.23 g/mol | [3] |

| CAS Number | 111248-72-7 | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (tetrapotassium salt) | |

| Dissociation Constant (Kd) for Ca²⁺ (no Mg²⁺) | 3.6 µM | |

| Storage Temperature | 4°C |

5,5'-Dibromo-BAPTA, Tetrapotassium Salt

| Property | Value | References |

| Chemical Formula | C₂₂H₁₈Br₂K₄N₂O₁₀ | |

| Molecular Weight | 786.59 g/mol | |

| CAS Number | 73630-11-2 |

Experimental Protocols

Preparation of 5,5'-Dibromo-BAPTA-AM Stock Solution

The acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA is membrane-permeable and is commonly used for loading the chelator into live cells.

Materials:

-

5,5'-Dibromo-BAPTA, AM ester (solid)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of 5,5'-Dibromo-BAPTA, AM at a concentration of 2-5 mM in anhydrous DMSO. For example, to prepare a 2 mM stock solution from 1 mg of the compound (assuming a molecular weight of ~764 g/mol for the AM ester), dissolve it in approximately 654 µL of DMSO.

-

Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.

-

Store the stock solution in small aliquots at -20°C to protect from light and moisture and to avoid repeated freeze-thaw cycles.

Cellular Loading with 5,5'-Dibromo-BAPTA-AM

This protocol describes the general procedure for loading cultured cells with 5,5'-Dibromo-BAPTA-AM to buffer intracellular calcium.

Materials:

-

5,5'-Dibromo-BAPTA-AM stock solution (2-5 mM in DMSO)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable buffer

-

Pluronic® F-127 (10% solution in DMSO)

-

Probenecid (25 mM solution)

-

Cultured cells in a microplate

Procedure:

-

Prepare the Dye Working Solution (2X):

-

For a final in-well concentration of 5 µM 5,5'-Dibromo-BAPTA-AM, mix the following in a suitable tube:

-

16 µL of 2-5 mM 5,5'-Dibromo-BAPTA-AM stock solution

-

25.6 µL of 10% Pluronic® F-127

-

256 µL of 25 mM Probenecid

-

-

Bring the final volume to 3.2 mL with HHBS or your buffer of choice. This will result in a 2X working solution.

-

Note: The final recommended in-well concentration of Pluronic® F-127 is 0.02-0.04%, and for Probenecid is 1-2.5 mM. Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the nonpolar AM ester in aqueous media. Probenecid is an anion exchange inhibitor that can reduce the leakage of the de-esterified chelator from the cell.

-

-

Cell Loading:

-

Add 100 µL of the 2X dye working solution to each well of a 96-well plate already containing 100 µL of culture medium with cells. This will dilute the working solution to 1X.

-

The final concentration of 5,5'-Dibromo-BAPTA-AM will be approximately 5 µM. The optimal concentration may vary depending on the cell type and experimental conditions, with typical ranges being 10-100 µM. For cultured hippocampal neurons, concentrations of 10, 25, and 50 µM have been used.

-

-

Incubation:

-

Incubate the cell plate at 37°C in a CO₂ incubator for 30-60 minutes. Some protocols suggest incubation for 20-120 minutes.

-

Alternatively, incubate at room temperature for 30 minutes.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells with HHBS or your buffer of choice to remove extracellular 5,5'-Dibromo-BAPTA-AM. The wash buffer can also be supplemented with probenecid.

-

-

Intracellular Calcium Measurement:

-

The cells are now loaded with 5,5'-Dibromo-BAPTA and are ready for experiments to measure intracellular calcium dynamics using a calcium indicator dye (e.g., Fura-2, Fluo-8) and fluorescence microscopy or a plate reader.

-

Signaling Pathways and Experimental Workflows

Glutamate-Induced Excitotoxicity Pathway

5,5'-Dibromo-BAPTA is a valuable tool for dissecting the role of calcium in neuronal excitotoxicity, a process implicated in various neurological disorders. Overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, activating downstream neurotoxic cascades. By buffering intracellular calcium, 5,5'-Dibromo-BAPTA can help elucidate the specific calcium-dependent steps in this pathway.

Caption: Glutamate-induced excitotoxicity pathway and the inhibitory role of 5,5'-Dibromo-BAPTA.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates a typical workflow for investigating the effect of a compound on intracellular calcium levels, with and without the use of 5,5'-Dibromo-BAPTA as a calcium buffer.

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: Mechanism of Action and Applications as a Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the calcium chelator 5,5'-Dibromo-BAPTA, a crucial tool in the study of calcium signaling. The document details its mechanism of action, physicochemical properties, and applications in cellular and physiological research. A significant focus is placed on its role in dissecting complex calcium-dependent signaling pathways. This guide also includes detailed experimental protocols and quantitative data to facilitate its effective use in a laboratory setting.

Introduction to 5,5'-Dibromo-BAPTA

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a member of the BAPTA family of calcium (Ca²⁺) chelators. These chelators are structurally related to EGTA but possess key advantages, including a higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced pH sensitivity in the physiological range.[1] 5,5'-Dibromo-BAPTA is characterized by an intermediate affinity for Ca²⁺, making it particularly useful for buffering Ca²⁺ concentrations in the micromolar range and for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[2]

Its ability to be introduced into cells, often as a membrane-permeant acetoxymethyl (AM) ester, allows for the precise control and measurement of intracellular Ca²⁺ dynamics.[3] This has made 5,5'-Dibromo-BAPTA an invaluable tool in neuroscience, muscle physiology, and the study of various Ca²⁺-dependent signaling cascades.[1][4]

Mechanism of Action

The primary function of 5,5'-Dibromo-BAPTA is to selectively bind free Ca²⁺ ions, thereby acting as a Ca²⁺ buffer. The chelation process involves the coordination of the Ca²⁺ ion by the eight donor atoms within the BAPTA molecule: the two ether oxygens, the two amine nitrogens, and four carboxylate oxygens. This forms a stable cage-like structure around the calcium ion.

The presence of electron-withdrawing bromine atoms on the benzene rings of the BAPTA structure modifies its electron density, resulting in a lower affinity for Ca²⁺ compared to the parent BAPTA molecule. This intermediate affinity is crucial for its utility in buffering Ca²⁺ transients without completely abolishing them, allowing for the study of their physiological roles.

Upon binding Ca²⁺, 5,5'-Dibromo-BAPTA undergoes a conformational change. This change in structure is the basis for its use in some spectroscopic applications, as it can alter the molecule's UV-visible absorbance spectrum.

Physicochemical and Binding Properties

The effectiveness of 5,5'-Dibromo-BAPTA as a Ca²⁺ chelator is defined by its binding affinity, selectivity, and kinetics. These properties are summarized in the tables below.

Table 1: General Properties of 5,5'-Dibromo-BAPTA

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ | |

| Molecular Weight | 634.23 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (as a salt) |

Table 2: Calcium Binding Properties of BAPTA Derivatives

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (No Mg²⁺) | Conditions | Reference(s) |

| BAPTA | 160 nM | 10 mM MOPS, 100 mM KCl, pH 7.2, 22°C | |

| 5,5'-Dibromo-BAPTA | 1.6 µM | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C | |

| 5,5'-Dibromo-BAPTA | 3.6 µM | Not specified | |

| 5,5'-Difluoro-BAPTA | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | |

| 5,5'-Dimethyl-BAPTA | 40 nM | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C |

Experimental Protocols

Determination of Calcium Binding Affinity by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the Ca²⁺ binding affinity of 5,5'-Dibromo-BAPTA using a competitive titration with a Ca²⁺ indicator dye.

Materials:

-

5,5'-Dibromo-BAPTA solution of known concentration

-

Calcium indicator dye with known Kd for Ca²⁺ (e.g., Fura-2)

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Standardized CaCl₂ solution

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of the calcium indicator in the calcium-free buffer.

-

Record the absorbance spectrum of the indicator in the absence of Ca²⁺.

-

Add a known concentration of 5,5'-Dibromo-BAPTA to the cuvette.

-

Incrementally add aliquots of the standardized CaCl₂ solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the full absorbance spectrum.

-

The binding of Ca²⁺ to both the indicator and 5,5'-Dibromo-BAPTA will cause changes in the absorbance spectrum.

-

By analyzing the spectral changes and knowing the concentration of all components and the Kd of the indicator, the Kd of 5,5'-Dibromo-BAPTA can be calculated using specialized software or by fitting the data to a binding isotherm.

Intracellular Calcium Buffering using 5,5'-Dibromo-BAPTA AM

This protocol describes the loading of cells with the membrane-permeant AM ester of 5,5'-Dibromo-BAPTA to buffer intracellular Ca²⁺.

Materials:

-

Cell culture of interest

-

5,5'-Dibromo-BAPTA AM stock solution (in DMSO)

-

Pluronic F-127 (optional, to aid in dye loading)

-

Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) for monitoring intracellular Ca²⁺

Procedure:

-

Loading Solution Preparation: Prepare a loading solution by diluting the 5,5'-Dibromo-BAPTA AM stock solution in the physiological saline to the desired final concentration (typically in the range of 10-50 µM). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can facilitate the solubilization and cellular uptake of the AM ester.

-

Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C in the dark.

-

De-esterification: After the loading period, wash the cells with fresh physiological saline to remove the extracellular AM ester. Incubate the cells for an additional 20-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active 5,5'-Dibromo-BAPTA inside the cells.

-

Experimentation: The cells are now loaded with the Ca²⁺ buffer and can be used for experiments where the buffering of intracellular Ca²⁺ transients is required. The effectiveness of the buffering can be monitored by co-loading with a fluorescent Ca²⁺ indicator and measuring the cellular Ca²⁺ response to a stimulus.

Applications in Elucidating Signaling Pathways

5,5'-Dibromo-BAPTA has been instrumental in dissecting the role of Ca²⁺ in various signaling pathways. Its ability to buffer, rather than completely eliminate, Ca²⁺ transients allows for a nuanced investigation of Ca²⁺-dependent processes.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for sustained Ca²⁺ signaling. By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), 5,5'-Dibromo-BAPTA can help to isolate and study the subsequent activation of store-operated Ca²⁺ channels in the plasma membrane.

Excitation-Contraction Coupling

In muscle cells, the coupling of electrical excitation to mechanical contraction is mediated by a rapid and substantial increase in intracellular Ca²⁺. 5,5'-Dibromo-BAPTA can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.

Synaptic Transmission and Plasticity

The release of neurotransmitters at synapses is a Ca²⁺-dependent process. 5,5'-Dibromo-BAPTA can be loaded into presynaptic terminals to study how different levels of Ca²⁺ buffering affect neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).

Conclusion

5,5'-Dibromo-BAPTA is a versatile and powerful tool for the investigation of Ca²⁺ signaling in a wide range of biological systems. Its intermediate affinity for Ca²⁺, coupled with its rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients. The experimental protocols and data provided in this guide are intended to facilitate its effective application in research, ultimately contributing to a deeper understanding of the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

- 1. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. benchchem.com [benchchem.com]

5,5'-Dibromo-BAPTA: A High-Fidelity Tool for Elucidating Calcium Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. To investigate these intricate signaling cascades, researchers rely on a variety of tools to manipulate and monitor intracellular Ca²⁺ levels. Among these, the fluorescent indicator and chelator family of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) derivatives has proven indispensable. This technical guide focuses on a key member of this family, 5,5'-Dibromo-BAPTA, and elucidates its significant advantages in the study of calcium signaling.

5,5'-Dibromo-BAPTA is a calcium chelator with an intermediate affinity for Ca²⁺, making it an invaluable tool for buffering intracellular Ca²⁺ concentrations within a physiologically relevant range.[1] Its unique properties, including rapid binding kinetics and relative insensitivity to pH, offer distinct advantages over other commonly used chelators such as EGTA and the parent BAPTA molecule. This guide will provide a comprehensive overview of the core advantages of 5,5'-Dibromo-BAPTA, detailed experimental protocols for its use, and a comparative analysis of its properties, empowering researchers to effectively leverage this powerful tool in their investigations of complex Ca²⁺ signaling networks.

Core Advantages of 5,5'-Dibromo-BAPTA

The utility of 5,5'-Dibromo-BAPTA in calcium signaling studies stems from a combination of its chemical and physical properties. These advantages allow for precise control and investigation of Ca²⁺ dynamics in a variety of experimental contexts.

1. Intermediate Calcium Affinity for Precise Buffering:

One of the most significant advantages of 5,5'-Dibromo-BAPTA is its intermediate dissociation constant (Kd) for Ca²⁺, which typically falls in the low micromolar range.[2][3] This property allows it to act as a Ca²⁺ buffer, effectively clamping intracellular Ca²⁺ concentrations at levels that are neither excessively low nor completely saturated by basal Ca²⁺ levels. This is in contrast to high-affinity chelators like BAPTA itself (Kd ≈ 160 nM without Mg²⁺), which can sequester almost all free Ca²⁺ and may inadvertently disrupt essential cellular processes that rely on basal Ca²⁺ levels.[1] The intermediate affinity of 5,5'-Dibromo-BAPTA is particularly advantageous for studying cellular phenomena that are triggered by modest but sustained elevations in intracellular Ca²⁺.

2. Rapid Binding and Release Kinetics:

Compared to the widely used Ca²⁺ chelator EGTA, BAPTA and its derivatives, including 5,5'-Dibromo-BAPTA, exhibit significantly faster on- and off-rates for Ca²⁺ binding.[1] This rapid kinetic profile is crucial for studying fast Ca²⁺ transients, such as those occurring during neuronal firing or muscle contraction. The slower kinetics of EGTA can lead to an underestimation of the amplitude and a distortion of the temporal profile of rapid Ca²⁺ signals. The fast kinetics of 5,5'-Dibromo-BAPTA ensure that it can effectively buffer rapid Ca²⁺ fluctuations without introducing significant temporal lag, providing a more accurate representation of the underlying physiological events.

3. Relative Insensitivity to pH:

The Ca²⁺ binding affinity of many chelators is sensitive to changes in pH. This can be a significant confounding factor in experiments where cellular metabolism or signaling events lead to intracellular pH fluctuations. BAPTA and its derivatives, including 5,5'-Dibromo-BAPTA, are designed to have a Ca²⁺ affinity that is relatively insensitive to pH changes within the physiological range. This property enhances the reliability and reproducibility of experimental results by minimizing artifacts arising from pH-dependent changes in Ca²⁺ buffering capacity.

4. Versatility in Cellular Loading:

5,5'-Dibromo-BAPTA is available in two primary forms to accommodate different experimental needs: a membrane-impermeant salt form (e.g., tetrapotassium salt) and a membrane-permeant acetoxymethyl (AM) ester form.

-

Salt Form: The salt form can be introduced into cells via microinjection or through a patch pipette during electrophysiological recordings. This method allows for precise control over the intracellular concentration of the chelator in a single cell.

-

AM Ester Form: The AM ester form is a lipophilic molecule that can readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of 5,5'-Dibromo-BAPTA in the cytoplasm. This method is suitable for loading a population of cells and is less invasive than microinjection. The use of a non-ionic detergent like Pluronic® F-127 can facilitate the loading of AM esters.

5. Applications in Studying Specific Calcium Signaling Pathways:

The intermediate Ca²⁺ affinity of 5,5'-Dibromo-BAPTA makes it particularly well-suited for dissecting the roles of specific Ca²⁺ signaling pathways. For instance, it has been used extensively to study:

-

Calcium mobilization and spatial buffering: By buffering Ca²⁺ transients, it helps in understanding how Ca²⁺ signals are generated and spatially confined within the cell.

-

Calcium shuttling: It can be used to investigate the movement of Ca²⁺ between different cellular compartments.

-

Neuroprotection: Lower-affinity chelators like 5,5'-Dibromo-BAPTA have been shown to protect neurons from excitotoxic and ischemic injury without completely abolishing intracellular Ca²⁺ signals.

Quantitative Data Summary

For researchers to make an informed decision on the most appropriate Ca²⁺ chelator for their specific application, a direct comparison of their key properties is essential. The following table summarizes the quantitative data for 5,5'-Dibromo-BAPTA and other commonly used calcium chelators.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺) | Key Characteristics |

| 5,5'-Dibromo-BAPTA | 1.6 - 3.6 µM | Intermediate affinity, fast kinetics, relatively pH insensitive. |

| BAPTA | ~160 nM | High affinity, fast kinetics, relatively pH insensitive. |

| 5,5'-Dimethyl-BAPTA (MAPTA) | 40 - 160 nM | Highest affinity among common BAPTA derivatives. |

| 5,5'-Difluoro-BAPTA | 610 - 635 nM | Lower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations. |

| EGTA | ~150 nM | High affinity, but significantly slower kinetics than BAPTA derivatives. |

Experimental Protocols

The following sections provide detailed methodologies for the use of 5,5'-Dibromo-BAPTA in calcium signaling studies.

Protocol 1: Loading Cultured Cells with 5,5'-Dibromo-BAPTA AM

This protocol describes the general procedure for loading the membrane-permeant AM ester of 5,5'-Dibromo-BAPTA into a population of cultured cells.

Materials:

-

5,5'-Dibromo-BAPTA, AM ester (e.g., from Biotium, MedChemExpress)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution appropriate for the cell type (e.g., Hanks' Balanced Salt Solution, HBSS, or Ringer's solution)

-

Cultured cells grown on coverslips or in a multi-well plate

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of 5,5'-Dibromo-BAPTA AM in anhydrous DMSO. Store desiccated and protected from light at -20°C. Aliquot to avoid repeated freeze-thaw cycles.

-

The 20% Pluronic® F-127 solution can be stored at room temperature.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, dilute the 5,5'-Dibromo-BAPTA AM stock solution into the appropriate balanced salt solution to the desired final loading concentration (typically 10-100 µM).

-

To aid in the dispersal of the AM ester in the aqueous buffer, first mix the required volume of the 5,5'-Dibromo-BAPTA AM stock with an equal volume of 20% Pluronic® F-127 solution.

-

Vortex this mixture and then add it to the pre-warmed (37°C) balanced salt solution. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the balanced salt solution.

-

Add the prepared loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and concentration may need to be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with the balanced salt solution to remove extracellular 5,5'-Dibromo-BAPTA AM.

-

-

De-esterification:

-

Incubate the cells in the balanced salt solution for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

-

-

Experimentation:

-

The cells are now loaded with 5,5'-Dibromo-BAPTA and are ready for the calcium signaling experiment.

-

Protocol 2: Investigating Store-Operated Calcium Entry (SOCE) using 5,5'-Dibromo-BAPTA as a Buffer

This protocol outlines a method to study store-operated calcium entry (SOCE), a key Ca²⁺ influx pathway, using a fluorescent Ca²⁺ indicator like Fura-2, with 5,5'-Dibromo-BAPTA acting as an intracellular Ca²⁺ buffer to modulate the Ca²⁺ signals.

Materials:

-

Cells loaded with 5,5'-Dibromo-BAPTA (as per Protocol 1)

-

Fura-2 AM (fluorescent Ca²⁺ indicator)

-

Ca²⁺-free imaging buffer (e.g., HBSS without CaCl₂) supplemented with 1 mM EGTA

-

Ca²⁺-containing imaging buffer (e.g., HBSS with 2 mM CaCl₂)

-

Thapsigargin (SERCA pump inhibitor) stock solution in DMSO

-

Fluorescence imaging system capable of ratiometric imaging (for Fura-2)

Procedure:

-

Co-loading with Fura-2 AM:

-

Cells can be co-loaded with Fura-2 AM (typically 2-5 µM) and 5,5'-Dibromo-BAPTA AM simultaneously during the loading step described in Protocol 1. Adjust concentrations as needed.

-

-

Establish a Baseline:

-

Mount the coverslip with the loaded cells onto the imaging setup.

-

Perfuse the cells with the Ca²⁺-free imaging buffer to establish a stable baseline fluorescence ratio (for Fura-2, this is the ratio of emission at 510 nm with excitation at 340 nm and 380 nm).

-

-

Deplete Intracellular Ca²⁺ Stores:

-

While continuing to perfuse with Ca²⁺-free buffer, add thapsigargin (typically 1-2 µM) to irreversibly inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps.

-

This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the endoplasmic reticulum (ER) stores. The presence of 5,5'-Dibromo-BAPTA will buffer this rise, altering its amplitude and kinetics compared to control cells without the chelator.

-

-

Activate SOCE:

-

Once the cytosolic Ca²⁺ level has returned to a stable baseline in the continued presence of thapsigargin, switch the perfusion to the Ca²⁺-containing imaging buffer.

-

This will initiate Ca²⁺ influx through the store-operated Ca²⁺ channels (SOCs), leading to a sustained increase in intracellular Ca²⁺.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence changes throughout the experiment.

-

Analyze the parameters of the Ca²⁺ signal, such as the peak amplitude of the thapsigargin-induced Ca²⁺ release and the rate and amplitude of the SOCE-mediated Ca²⁺ influx.

-

Compare the results from cells loaded with 5,5'-Dibromo-BAPTA to control cells (loaded only with Fura-2) to understand how buffering intracellular Ca²⁺ with this intermediate-affinity chelator affects the different phases of the SOCE pathway.

-

Visualizing Calcium Signaling Pathways and Experimental Workflows

To further aid in the conceptual understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: A Key Tool for Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5'-Dibromo-BAPTA, a crucial chelator for the study of calcium signaling. It details its chemical properties, experimental applications, and its role in modulating key cellular pathways.

Core Properties of 5,5'-Dibromo-BAPTA

5,5'-Dibromo-BAPTA (1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a derivative of the calcium-specific chelator BAPTA. The addition of bromine atoms to the benzene rings modifies its affinity for calcium, making it a valuable tool for buffering intracellular calcium to specific concentrations. It is commercially available in both its free acid form and as a tetrapotassium salt, which exhibits greater water solubility.

| Property | 5,5'-Dibromo-BAPTA (Acid Form) | 5,5'-Dibromo-BAPTA (Tetrapotassium Salt) |

| CAS Number | 111248-72-7[1] | 73630-11-2[2][3] |

| Molecular Formula | C22H22Br2N2O10[1] | C22H18Br2K4N2O10[2] |

| Molecular Weight | 634.23 g/mol | 786.59 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO | Soluble in water |

| Calcium Dissociation Constant (Kd) without Mg2+ | ~1.6 µM | 3.6 µM |

Experimental Protocols

Preparation of Calcium Buffers

Intracellular Calcium Chelation with 5,5'-Dibromo-BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA is a cell-permeant version of the chelator. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm. This allows for the effective buffering of intracellular calcium, enabling researchers to study the downstream effects of controlled calcium concentrations.

General Protocol for Cell Loading with BAPTA-AM Esters:

-

Prepare a stock solution: Dissolve the 5,5'-Dibromo-BAPTA AM ester in anhydrous DMSO to create a stock solution, typically in the range of 1-10 mM.

-

Prepare the loading solution: Dilute the stock solution in a suitable buffer or cell culture medium to the final desired working concentration (typically 1-10 µM). To aid in the dispersion of the AM ester in aqueous solutions, a non-ionic detergent like Pluronic® F-127 can be added to the loading solution at a final concentration of ~0.02%.

-

Load the cells: Replace the culture medium with the loading solution and incubate the cells for a period of 15-60 minutes at 37°C. The optimal loading time and concentration will vary depending on the cell type and experimental conditions and should be determined empirically.

-

Wash the cells: After incubation, wash the cells with fresh, warm culture medium or buffer to remove excess extracellular chelator.

-

Incubate for de-esterification: Incubate the cells for an additional 30 minutes to allow for the complete cleavage of the AM ester groups by intracellular esterases, ensuring the chelator is in its active, calcium-binding form.

Role in Cellular Signaling

5,5'-Dibromo-BAPTA is a valuable tool for dissecting the role of calcium in a variety of signaling pathways. By buffering intracellular calcium, it can be used to investigate whether a specific cellular response is dependent on calcium transients.

Modulation of Neuronal Apoptosis

Elevated intracellular calcium is a key trigger for neuronal apoptosis (programmed cell death). 5,5'-Dibromo-BAPTA can be used to investigate the role of calcium in this process. By chelating intracellular calcium, it can help to determine the extent to which calcium signaling contributes to the activation of apoptotic cascades.

Caption: Role of 5,5'-Dibromo-bapta in neuronal apoptosis.

Investigation of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a critical mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM proteins then translocate to the plasma membrane to activate Orai channels, leading to calcium influx. 5,5'-Dibromo-BAPTA can be used to buffer the resulting increase in cytosolic calcium, allowing researchers to study the downstream consequences of SOCE.

Caption: Modulation of SOCE by 5,5'-Dibromo-bapta.

Synthesis of 5,5'-Dibromo-BAPTA

Conclusion

5,5'-Dibromo-BAPTA is an indispensable tool for researchers investigating the multifaceted roles of calcium in cellular physiology and pathophysiology. Its ability to buffer intracellular calcium to specific concentrations allows for the precise dissection of calcium-dependent signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their experimental designs.

References

5,5'-Dibromo-BAPTA: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of 5,5'-Dibromo-BAPTA, a widely utilized calcium chelator. This document consolidates available data, outlines detailed experimental protocols for characterization, and presents key information in a structured format to support research and development activities.

Core Properties of 5,5'-Dibromo-BAPTA

5,5'-Dibromo-BAPTA is a derivative of the calcium-selective chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two bromine atoms to the benzene rings modifies its calcium binding affinity. It is commonly supplied as a tetrapotassium salt, which enhances its water solubility.

| Property | Data | Source(s) |

| Chemical Name | 1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid | [1] |

| Molecular Formula | C22H22Br2N2O10 (Free Acid) | [1] |

| C22H18Br2K4N2O10 (Tetrapotassium Salt) | [2][3] | |

| Molecular Weight | 634.23 g/mol (Free Acid) | [1] |

| 786.59 g/mol (Tetrapotassium Salt) | ||

| CAS Number | 111248-72-7 (Free Acid) | |

| 73630-11-2 (Tetrapotassium Salt) | ||

| Appearance | White to off-white solid | |

| Calcium Dissociation Constant (Kd) | 3.6 µM (in the absence of Mg2+) | |

| Storage (Solid) | 4°C |

Aqueous Solubility

To obtain precise solubility data, it is recommended to perform experimental determination. A widely accepted method for this is the shake-flask method.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of 5,5'-Dibromo-BAPTA tetrapotassium salt in a specific aqueous buffer.

Materials:

-

5,5'-Dibromo-BAPTA tetrapotassium salt

-

Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 5,5'-Dibromo-BAPTA tetrapotassium salt to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Prepare a series of standard solutions of 5,5'-Dibromo-BAPTA of known concentrations in the same buffer.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of 5,5'-Dibromo-BAPTA in the sample.

-

-

Data Reporting: The solubility is reported as the mean of multiple determinations in units such as mg/mL or mmol/L at the specified temperature and pH.

Figure 1. Experimental workflow for determining the aqueous solubility of 5,5'-Dibromo-BAPTA.

Aqueous Stability

The stability of 5,5'-Dibromo-BAPTA in aqueous solutions is a critical factor for its effective use, particularly for in vitro and in vivo applications. While specific stability data is not widely published, information on the parent BAPTA molecule suggests that aqueous solutions may not be stable for extended periods. For BAPTA, it is recommended not to store aqueous solutions for more than one day. The ester forms of BAPTA derivatives are generally considered more stable for long-term storage when kept anhydrous.

Potential degradation pathways in aqueous solutions include hydrolysis and photodecomposition. To rigorously assess the stability, forced degradation studies are recommended.

Experimental Protocol: Forced Degradation Studies

This protocol describes a general approach to assess the stability of 5,5'-Dibromo-BAPTA under various stress conditions.

Materials:

-

5,5'-Dibromo-BAPTA tetrapotassium salt

-

Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Thermostatically controlled ovens/incubators

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)

-

LC-MS system for identification of degradation products (optional)

Procedure:

-

Solution Preparation: Prepare solutions of 5,5'-Dibromo-BAPTA in the different aqueous buffers.

-

Stress Conditions:

-

Hydrolytic Stability: Aliquot the solutions into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 50°C) for a defined period.

-

Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 3%) to a solution of the compound and incubate at room temperature.

-

Photostability: Expose a solution of the compound to a controlled source of UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

-

Analysis:

-

Analyze each sample using a validated stability-indicating HPLC method.

-

Quantify the remaining concentration of intact 5,5'-Dibromo-BAPTA.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

-

Data Analysis:

-

Plot the concentration of 5,5'-Dibromo-BAPTA versus time for each condition.

-

Determine the degradation rate constant and half-life under each condition.

-

If possible, use LC-MS to identify the major degradation products.

-

Figure 2. A logical workflow for conducting forced degradation studies to assess the stability of 5,5'-Dibromo-BAPTA.

Signaling and Functional Context

5,5'-Dibromo-BAPTA is primarily used to buffer intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium signaling in various cellular processes. By chelating free Ca2+ ions, it can be used to prevent downstream signaling events that are triggered by calcium influx or release from intracellular stores.

Figure 3. Diagram illustrating the inhibitory effect of 5,5'-Dibromo-BAPTA on calcium signaling pathways.

Summary and Recommendations

While 5,5'-Dibromo-BAPTA is a valuable tool for cellular biology and neuroscience research, a thorough understanding of its aqueous solubility and stability is essential for the design and interpretation of experiments. The information provided in this guide serves as a starting point for researchers. It is strongly recommended that for any critical application, the solubility and stability of 5,5'-Dibromo-BAPTA be experimentally determined under the specific conditions of use. The protocols outlined herein provide a robust framework for such characterization.

References

Spectroscopic and Physicochemical Properties of 5,5'-Dibromo-BAPTA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a vital tool in cellular biology and neuroscience research. As a calcium (Ca²⁺) chelator with an intermediate affinity, it is extensively utilized for buffering and controlling intracellular calcium concentrations.[1][2] This allows researchers to investigate the intricate roles of calcium signaling in a multitude of cellular processes, from neurotransmission to muscle contraction.[3][4] Unlike fluorescent calcium indicators, 5,5'-Dibromo-BAPTA's primary function is not to report calcium concentrations but to maintain them at a stable, predetermined level. Its utility is further enhanced by its relative insensitivity to pH changes near physiological ranges and a rapid rate of calcium binding and release compared to older chelators like EGTA.[3] This guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 5,5'-Dibromo-BAPTA, along with detailed experimental protocols for its application.

Physicochemical Properties

The fundamental characteristics of 5,5'-Dibromo-BAPTA are summarized in the table below. It is typically available as a potassium salt, which is soluble in water.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂Br₂N₂O₁₀ (Free Acid) | |

| C₂₂H₁₈Br₂K₄N₂O₁₀ (Tetrapotassium Salt) | ||

| Molecular Weight | 634.23 g/mol (Free Acid) | |

| 786.59 g/mol (Tetrapotassium Salt) | ||

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (Tetrapotassium Salt) | |

| Storage | Store at 4°C |

Calcium Binding Properties

The defining characteristic of 5,5'-Dibromo-BAPTA is its affinity for calcium ions. The dissociation constant (Kd) is a critical parameter for designing experiments that require calcium buffering at specific concentrations.

| Parameter | Value | Conditions | Reference |

| Kd for Ca²⁺ (no Mg²⁺) | ~3.6 µM | Determined in the absence of magnesium. | |

| Selectivity | High for Ca²⁺ over Mg²⁺ | BAPTA derivatives exhibit a ~10⁵-fold greater affinity for Ca²⁺ than for Mg²⁺. |

Spectroscopic Properties

While 5,5'-Dibromo-BAPTA is not primarily a fluorescent probe, its absorbance properties are important for determining its concentration and for specialized experimental setups. The parent compound, BAPTA, is weakly fluorescent.

Absorbance Spectroscopy

| Parameter | Value | Wavelength | Conditions | Reference |

| Molar Absorptivity (ε) of Ca²⁺-bound form | 1.6 x 10⁴ L mol⁻¹ cm⁻¹ | 239.5 nm | For determining chelator concentration. | |

| Wavelength for Ca²⁺ Titration | 263 nm | 263 nm | Wavelength at which absorbance changes upon Ca²⁺ binding are monitored. |

Fluorescence Spectroscopy

| Parameter | Value | Wavelength | Reference |

| Quantum Yield (QY) | 0.03 | N/A | |

| Emission Maximum | 363 nm | N/A |

NMR Spectroscopy

While specific ¹H and ¹³C NMR spectra for 5,5'-Dibromo-BAPTA are not widely published in readily accessible databases, NMR spectroscopy is a valuable technique for studying the interaction of BAPTA derivatives with various cations. For instance, ¹⁹F NMR has been successfully employed with fluorinated BAPTA derivatives to determine intracellular calcium concentrations. ¹H NMR can be used to observe changes in the chemical environment of the BAPTA molecule upon metal ion binding, allowing for the characterization of these interactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving 5,5'-Dibromo-BAPTA. These protocols are based on general procedures for calcium chelators and should be optimized for specific experimental systems.

Protocol 1: Preparation of Calcium Buffers with 5,5'-Dibromo-BAPTA

This protocol describes how to prepare solutions with a defined free calcium concentration using 5,5'-Dibromo-BAPTA.

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

-

Potassium chloride (KCl)

-

MOPS (or other suitable buffer)

-

High-purity water (e.g., Chelex-treated to remove divalent cations)

-

pH meter

-

Calcium-sensitive electrode (optional, for verification)

Procedure:

-

Prepare a stock solution of 5,5'-Dibromo-BAPTA: Dissolve a known amount of 5,5'-Dibromo-BAPTA tetrapotassium salt in high-purity water to create a concentrated stock solution (e.g., 10 mM).

-

Prepare a calcium stock solution: Prepare a standardized stock solution of CaCl₂ in high-purity water.

-

Calculate the required amounts of Ca²⁺ and 5,5'-Dibromo-BAPTA: Use a calcium buffer calculator program (available online or as standalone software) to determine the precise amounts of the 5,5'-Dibromo-BAPTA stock and CaCl₂ stock needed to achieve the desired free calcium concentration at a specific pH, temperature, and ionic strength. The Kd of 5,5'-Dibromo-BAPTA (approximately 3.6 µM) is a critical input for this calculation.

-

Prepare the final buffer solution: In a clean vessel, combine the calculated volumes of the 5,5'-Dibromo-BAPTA stock, CaCl₂ stock, and other buffer components (e.g., KCl for ionic strength, MOPS for pH buffering).

-

Adjust the pH: Carefully adjust the pH of the final solution to the desired value using small additions of concentrated acid or base.

-

Verify the free calcium concentration (optional): If available, use a calcium-sensitive electrode to confirm the free calcium concentration of the prepared buffer.

Protocol 2: Intracellular Calcium Buffering using 5,5'-Dibromo-BAPTA-AM

This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA to buffer intracellular calcium.

Materials:

-

5,5'-Dibromo-BAPTA, AM ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional)

-

Balanced salt solution (BSS) or cell culture medium appropriate for your cells

-

Cultured cells on coverslips or in a suitable imaging chamber

Procedure:

-

Prepare a stock solution of 5,5'-Dibromo-BAPTA-AM: Dissolve 5,5'-Dibromo-BAPTA-AM in anhydrous DMSO to make a stock solution of 1-10 mM. Store desiccated at -20°C.

-

Prepare the loading solution: Dilute the 5,5'-Dibromo-BAPTA-AM stock solution into the BSS or cell culture medium to a final concentration typically in the range of 1-50 µM. The optimal concentration must be determined empirically for each cell type and experimental condition. To aid in the dispersion of the nonpolar AM ester in the aqueous medium, a small amount of Pluronic F-127 (e.g., a final concentration of 0.02%) can be added to the loading solution.

-

Load the cells: Replace the culture medium of the cells with the loading solution.

-

Incubate the cells: Incubate the cells at a controlled temperature (e.g., 37°C) for a period of 30-60 minutes. The optimal loading time will vary depending on the cell type.

-

Wash the cells: After incubation, wash the cells two to three times with fresh, warm BSS or culture medium to remove the extracellular 5,5'-Dibromo-BAPTA-AM.

-

De-esterification: Allow the cells to incubate in fresh medium for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases, which traps the active 5,5'-Dibromo-BAPTA inside the cells.

-

Proceed with the experiment: The cells are now loaded with the calcium buffer and can be used in experiments where clamping the intracellular calcium concentration is desired.

Visualizations

Experimental Workflow for Intracellular Calcium Buffering

The following diagram illustrates the key steps involved in using the AM ester of 5,5'-Dibromo-BAPTA to buffer intracellular calcium levels for experimental studies.

Logical Relationship of Calcium Buffering

The following diagram illustrates the principle of how an intracellular calcium buffer like 5,5'-Dibromo-BAPTA modulates the cellular response to a stimulus that would normally cause a significant change in intracellular calcium concentration.

References

- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Design and properties of new 19F NMR Ca2+ indicators: modulation of the affinities of BAPTA derivatives via alkylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001548) [hmdb.ca]

A Technical Guide to 5,5'-Dibromo-BAPTA for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5,5'-Dibromo-BAPTA, a crucial tool for investigating the role of calcium in cellular signaling and physiology. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in research settings.

Introduction to 5,5'-Dibromo-BAPTA

5,5'-Dibromo-BAPTA is a high-affinity calcium chelator that is widely used in biological research to control and measure intracellular and extracellular calcium concentrations. As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it offers high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺, and its calcium binding is less sensitive to pH changes compared to other chelators like EGTA. Its intermediate affinity for calcium makes it particularly useful for studying a wide range of biologically relevant calcium concentrations.[1] The tetrapotassium salt form of 5,5'-Dibromo-BAPTA is a water-soluble and membrane-impermeant compound, making it ideal for use in extracellular buffers or for direct intracellular application through techniques like microinjection.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer 5,5'-Dibromo-BAPTA for research purposes, primarily as the tetrapotassium salt. The table below summarizes the product specifications from several key suppliers to facilitate comparison.

| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedChemExpress | 5,5'-Dibromo BAPTA tetrapotassium | --- | C₂₂H₁₈Br₂K₄N₂O₁₀ | 786.59 | 73630-11-2 |

| BOC Sciences | 5,5'-Dibromo BAPTA tetrapotassium salt | --- | C₂₂H₁₈Br₂K₄N₂O₁₀ | 786.59 | --- |

| Biotium | 5,5′-Dibromo BAPTA, Tetrapotassium Salt | --- | C₂₂H₁₈Br₂K₄N₂O₁₀ | 786.59 | 73630-11-2 |

| Aladdin Scientific | 5,5'-Dibromo BAPTA, tetrapotassium salt | ≥95% | C₂₂H₂₂Br₂N₂O₁₀ | 634.225 | --- |

| Santa Cruz Biotechnology | 5,5′-Dibromo-BAPTA | ≥94% | C₂₂H₂₂Br₂N₂O₁₀ | 634.23 | 111248-72-7 |

| Cenmed Enterprises | 5,5'-Dibromo BAPTA tetrapotassium | ≥95% | --- | 786.59 | 73630-11-2 |

Note: Purity specifications and other data may vary by lot. Researchers should always consult the supplier's certificate of analysis for the most accurate information. The molecular weight for the free acid form is approximately 634.23 g/mol , while the tetrapotassium salt is approximately 786.59 g/mol .

Physicochemical Properties

-

Solubility: The tetrapotassium salt is soluble in water.[2][3] Information on solubility in other solvents is limited and should be determined empirically.

-

Storage: It is recommended to store at 4°C.

Calcium Binding Properties

-

Dissociation Constant (Kd): The Kd for Ca²⁺ is approximately 3.6 µM in the absence of Mg²⁺. This value can be influenced by experimental conditions such as pH, ionic strength, and temperature.

Experimental Protocols

Preparation of Calcium Buffers

Calcium buffers are essential for in vitro experiments that require a precise free calcium concentration. The following protocol outlines the steps to prepare a calcium buffer using 5,5'-Dibromo-BAPTA. The calculation of the free Ca²⁺ concentration is based on the known Kd of the chelator and the total concentrations of calcium and the chelator.

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Calcium chloride (CaCl₂) standard solution

-

Potassium chloride (KCl) or other salts to adjust ionic strength

-

pH buffer (e.g., MOPS or HEPES)

-

High-purity water

Procedure:

-

Determine the Desired Free [Ca²⁺]: Define the target free calcium concentration for your experiment.

-

Calculate the Required Total [Ca²⁺]: Use the following formula to calculate the total calcium concentration needed:

[Ca²⁺]total = [Ca²⁺]free * (1 + [BAPTA]total / (Kd + [Ca²⁺]free))

-

[Ca²⁺]total: Total calcium concentration to be added.

-

[Ca²⁺]free: Desired free calcium concentration.

-

[BAPTA]total: Total concentration of 5,5'-Dibromo-BAPTA.

-

Kd: Dissociation constant of 5,5'-Dibromo-BAPTA for Ca²⁺ (~3.6 µM).

Note: For accurate calculations, especially when working with a range of calcium concentrations, it is advisable to use specialized software or online calculators that can account for the effects of pH, ionic strength, and temperature on the Kd.

-

-

Prepare the Buffer Solution: a. Dissolve the desired amount of 5,5'-Dibromo-BAPTA, tetrapotassium salt in high-purity water. b. Add the pH buffer and any other salts to achieve the desired ionic strength and pH. c. Add the calculated volume of the CaCl₂ standard solution to the buffer. d. Adjust the final volume with high-purity water.

-

Verify the Free [Ca²⁺]: If possible, measure the free calcium concentration using a calcium-selective electrode to confirm your calculations.

Intracellular Calcium Chelation

Since the tetrapotassium salt of 5,5'-Dibromo-BAPTA is membrane-impermeant, it must be introduced directly into the cytoplasm.

3.2.1. Microinjection

Microinjection is a common method for introducing non-membrane-permeable substances into cells.

Materials:

-

5,5'-Dibromo-BAPTA, tetrapotassium salt

-

Injection buffer (e.g., a potassium-based intracellular-like solution)

-

Microinjection system (micromanipulator, injector, and glass micropipettes)

-

Inverted microscope

Procedure:

-

Prepare the Injection Solution: Dissolve 5,5'-Dibromo-BAPTA, tetrapotassium salt in the injection buffer to the desired final concentration (typically in the millimolar range, but should be optimized for the specific cell type and experiment).

-

Load the Micropipette: Back-fill a pulled glass micropipette with the injection solution.

-

Perform Microinjection: Under microscopic observation, carefully guide the micropipette to the target cell and inject a small volume of the solution into the cytoplasm. The injection volume should be a small fraction of the total cell volume to avoid physical damage.

-

Post-Injection Incubation: Allow the cells to recover for a period before starting the experiment.

3.2.2. Alternative Loading Methods for BAPTA Derivatives (AM Esters)

For researchers interested in a non-invasive method for intracellular calcium chelation, the membrane-permeant acetoxymethyl (AM) ester form of BAPTA is often used. While this guide focuses on the tetrapotassium salt, the following is a general protocol for loading BAPTA-AM.

Materials:

-

BAPTA-AM

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid solubilization)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

-

Prepare a Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to a concentration of 1-10 mM.

-

Prepare the Loading Solution: Dilute the BAPTA-AM stock solution in a balanced salt solution or serum-free medium to the final working concentration (typically 1-10 µM). If using, add Pluronic® F-127 to the loading solution to improve solubility.

-

Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.

-

Wash: Remove the loading solution and wash the cells with fresh, warm medium or buffer to remove extracellular BAPTA-AM.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active BAPTA inside the cells.

Application in Signaling Pathway Analysis

5,5'-Dibromo-BAPTA is a valuable tool for dissecting calcium-dependent signaling pathways. One prominent example is the investigation of store-operated calcium entry (SOCE).

Store-Operated Calcium Entry (SOCE)

SOCE is a major mechanism for calcium influx in non-excitable cells. It is activated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins in the ER membrane. Upon ER calcium depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to calcium influx.

By chelating intracellular calcium, 5,5'-Dibromo-BAPTA can be used to investigate the downstream effects of SOCE. For instance, researchers can assess how buffering intracellular calcium transients affects the activation of calcium-dependent enzymes, transcription factors, or other signaling molecules.

Below is a diagram illustrating the SOCE pathway and the point of intervention for BAPTA.

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Workflow for Investigating SOCE

The following workflow describes a typical experiment to investigate the role of intracellular calcium in a SOCE-mediated cellular response using 5,5'-Dibromo-BAPTA.

Caption: Experimental workflow for studying SOCE using 5,5'-Dibromo-BAPTA.

Conclusion

5,5'-Dibromo-BAPTA is an indispensable tool for researchers investigating the multifaceted roles of calcium in cellular function. Its well-defined calcium binding properties and the commercial availability of a high-purity tetrapotassium salt make it suitable for a wide range of applications, from creating precise calcium buffers to directly modulating intracellular calcium dynamics. By understanding its properties and employing the appropriate experimental protocols, scientists can effectively elucidate the intricate mechanisms of calcium-dependent signaling pathways.

References

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA: Purity, Quality, and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dibromo-BAPTA (1,2-Bis(2-amino-5-bromophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a vital tool in cellular biology and drug discovery, primarily utilized for its ability to selectively chelate calcium ions (Ca²⁺). As a derivative of the widely used calcium chelator BAPTA, the dibromo- a modification endows it with an intermediate affinity for Ca²⁺, making it particularly suitable for buffering calcium concentrations within a specific physiological range.[1][2] This property allows researchers to precisely control intracellular calcium levels, thereby enabling the detailed study of calcium-dependent signaling pathways and cellular processes.[3][4]

This technical guide provides a comprehensive overview of the critical purity and quality considerations for 5,5'-Dibromo-BAPTA, alongside detailed experimental protocols for its analysis and application.

Physicochemical Properties and Specifications

Ensuring the high purity of 5,5'-Dibromo-BAPTA is paramount for obtaining reliable and reproducible experimental results. The key physicochemical properties and typical quality specifications are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂Br₂N₂O₁₀ | [5] |

| Molecular Weight | 634.23 g/mol | |

| CAS Number | 111248-72-7 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions (as a salt) | |

| Purity (Typical) | ≥94% | |

| Calcium Dissociation Constant (Kd, no Mg²⁺) | 3.6 µM |

Purity and Quality Control

The quality of 5,5'-Dibromo-BAPTA can be assessed using a combination of chromatographic and spectroscopic techniques. The following sections detail the recommended methodologies for ensuring the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of 5,5'-Dibromo-BAPTA and detecting the presence of any impurities. A stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products or synthesis-related impurities.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable for the separation of BAPTA derivatives.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with a range of polarities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-40 min: Equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the 5,5'-Dibromo-BAPTA sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of 5,5'-Dibromo-BAPTA. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of 5,5'-Dibromo-BAPTA in a suitable deuterated solvent, such as DMSO-d₆ or D₂O (if using a salt form).

-

¹H NMR: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the expected aromatic and aliphatic protons of the 5,5'-Dibromo-BAPTA structure. Key features to look for include the signals from the brominated aromatic rings and the ethylene bridge.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 5,5'-Dibromo-BAPTA and to provide information about its fragmentation patterns, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is well-suited for this type of analysis.

-

Sample Preparation: Prepare a dilute solution of 5,5'-Dibromo-BAPTA (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization Mode: Negative ion mode is often preferred for acidic compounds like BAPTA derivatives.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value consistent with the molecular weight of 5,5'-Dibromo-BAPTA (633.22 for the free acid). The isotopic pattern should also be consistent with the presence of two bromine atoms.

Potential Impurities and Degradation Products

During the synthesis and storage of 5,5'-Dibromo-BAPTA, several impurities and degradation products may arise. It is crucial to be aware of these potential contaminants as they can interfere with experimental results.

| Impurity/Degradation Product | Potential Origin |

| Incompletely Brominated BAPTA | Incomplete bromination during synthesis. |

| Starting Materials | Unreacted precursors from the synthesis. |

| Oxidation Products | Exposure to oxidizing conditions. |

| Hydrolysis Products | Hydrolysis of the ester groups in the AM ester form. |

| Decarboxylation Products | Thermal degradation. |

Applications in Research

The primary application of 5,5'-Dibromo-BAPTA is as an intracellular calcium buffer to study the role of calcium in a myriad of cellular processes.

Studying Intracellular Calcium Signaling

By loading cells with the membrane-permeant acetoxymethyl (AM) ester form of 5,5'-Dibromo-BAPTA, intracellular esterases cleave the AM groups, trapping the active chelator inside the cell. This allows for the precise buffering of intracellular calcium transients, enabling researchers to investigate the necessity of calcium signaling in processes such as neurotransmission, muscle contraction, gene expression, and apoptosis.

Modulation of the IP3 Signaling Pathway

A key signaling pathway that is heavily reliant on intracellular calcium is the inositol 1,4,5-trisphosphate (IP3) pathway. Activation of cell surface receptors often leads to the production of IP3, which then binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. By buffering this calcium release, 5,5'-Dibromo-BAPTA can be used to dissect the downstream effects of this signaling cascade.

Caption: Role of 5,5'-Dibromo-BAPTA in the IP3 signaling pathway.

Experimental Protocols

Cell Loading with 5,5'-Dibromo-BAPTA-AM

This protocol describes a general procedure for loading adherent cells with the AM ester of 5,5'-Dibromo-BAPTA.

-